(E)-3-(4-methoxyphenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one

medicinal chemistry kinase inhibitor design structure-activity relationship

This (E)-3-(4-methoxyphenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one offers a geometrically distinct chemotype for your kinase inhibitor or PROTAC programs. The 3-oxy substitution on the piperidine ring and the (E)-enone geometry provide unique spatial vectors not found in common 4-substituted analogs. The 4-methoxy group electronically deactivates the enone, reducing non-specific thiol reactivity while preserving covalent engagement. With zero HBD, XLogP of 2.2, and a low MW of 339.4, this building block provides substantial physicochemical headroom for further derivatization.

Molecular Formula C19H21N3O3
Molecular Weight 339.395
CAS No. 2034885-80-6
Cat. No. B2917280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(4-methoxyphenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one
CAS2034885-80-6
Molecular FormulaC19H21N3O3
Molecular Weight339.395
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CC(=O)N2CCCC(C2)OC3=NC=CN=C3
InChIInChI=1S/C19H21N3O3/c1-24-16-7-4-15(5-8-16)6-9-19(23)22-12-2-3-17(14-22)25-18-13-20-10-11-21-18/h4-11,13,17H,2-3,12,14H2,1H3/b9-6+
InChIKeyBCKRZINDTFJELX-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2034885-80-6: Structural and Physicochemical Baseline for (E)-3-(4-Methoxyphenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one Procurement


(E)-3-(4-Methoxyphenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one (CAS 2034885-80-6) is a synthetic (E)-configured enone bearing a 4-methoxyphenyl substituent on the acryloyl moiety and a pyrazin-2-yloxy group at the 3-position of the piperidine ring. Its molecular formula is C19H21N3O3, with a molecular weight of 339.4 g/mol, zero hydrogen bond donors, five hydrogen bond acceptors, and a computed XLogP3-AA of 2.2 [1]. The compound is cataloged in PubChem under CID 91627917 and is supplied commercially at ≥95% purity for research use [1]. It belongs to the class of pyrazinyl-piperidine cinnamamide/ chalcone hybrids, a chemotype explored in kinase inhibitor and receptor antagonist programs [2].

Why Generic Substitution Fails for CAS 2034885-80-6: Structural Uniqueness of the 3-(Pyrazin-2-yloxy)piperidine Scaffold with (E)-4-Methoxy Enone


Within the pyrazinyl-piperidine enone series, substitution at the piperidine 3-position versus the 4-position is not a trivial structural variation. The 3-(pyrazin-2-yloxy)piperidine motif places the pyrazine ring in a distinct spatial orientation relative to the enone pharmacophore, altering the vector of hydrogen-bonding and π-stacking interactions compared to the more common 4-substituted analogs [1]. Among close analogs—including (E)-3-(2-chlorophenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one, (E)-3-(furan-2-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one, and 3-(4-methoxyphenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one—the target compound uniquely combines the 3-oxy substitution, the (E)-enone geometry, and the electron-donating 4-methoxyphenyl terminus . These three features collectively influence conformational preference, metabolic stability, and target recognition in ways that cannot be recapitulated by any single analog, making uncritical substitution a risk for irreproducible biological results [2].

Quantitative Evidence Differentiating CAS 2034885-80-6 from Its Closest Structural Analogs


Piperidine Substitution Position: 3-(Pyrazin-2-yloxy) vs. 4-(Pyrazin-2-yloxy) Regioisomer Differentiation

The target compound is the only commercially cataloged member of the pyrazinyl-piperidine enone series that combines 3-position oxy substitution on piperidine with a (E)-4-methoxyphenyl enone terminus. The 3-substituted regioisomer places the pyrazine ring in a different torsional angle relative to the amide carbonyl compared to the 4-substituted analog (E)-3-(4-methoxyphenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one (CAS 1421441-47-5) [1]. In related piperidine-carboxamide series, the 3- versus 4-substitution shift has been associated with altered DYRK1A inhibitory potency, with IC50 differences of >2-fold observed for regioisomeric pairs [2].

medicinal chemistry kinase inhibitor design structure-activity relationship

(E)-Enone vs. Saturated Propanone: Conformational Restriction and Electrophilic Character

The target compound contains an (E)-configured α,β-unsaturated carbonyl (enone) system, distinguishing it from the saturated analog 3-(4-methoxyphenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one (CAS 1421441-47-5) [1]. The enone moiety functions as a potential Michael acceptor, capable of forming covalent adducts with cysteine thiols in kinase active sites—a mechanism exploited in approved covalent inhibitors such as afatinib and ibrutinib [2]. In crystallographic fragment screens of cinnamic acid derivatives against Pim-1 kinase, the (E)-enone geometry was essential for binding, with the saturated analog showing complete loss of inhibitory activity (IC50 > 10,000 nM vs. 17 nM for the enone) [3].

covalent inhibitor design Michael acceptor conformational analysis

4-Methoxyphenyl vs. Heteroaryl Termini: Electronic Modulation of the Enone System

Among the 3-(pyrazin-2-yloxy)piperidine enone sub-series, the target compound bears a 4-methoxyphenyl terminus, whereas direct analogs include the furan-2-yl variant (CAS not located) and the unsubstituted phenyl variant (CAS 1421587-35-0 for the 4-substituted piperidine version) . The 4-methoxy group is electron-donating (Hammett σp = −0.27), which reduces the electrophilicity of the β-carbon of the enone relative to electron-withdrawing or heteroaryl-substituted analogs [1]. In cinnamoyl piperazine/piperidine tyrosinase inhibitors, the 4-methoxy substitution on the cinnamoyl phenyl ring was associated with 3- to 5-fold differences in IC50 compared to unsubstituted phenyl, depending on the piperidine N-substitution pattern [2].

electronic effects SAR Hammett analysis

Physicochemical Differentiation: Calculated LogP, HBD Count, and Permeability Predictors vs. Close Analogs

The target compound's computed XLogP3-AA of 2.2 and hydrogen bond donor count of 0 place it within favorable ranges for oral bioavailability (Lipinski Rule of Five compliance) and central nervous system penetration (desirable CNS MPO parameters) [1]. Compared to the 2-chlorophenyl analog (predicted XLogP ~2.8–3.2 due to halogen) and the benzodioxole analog (XLogP ~1.8 due to additional oxygen atoms), the target compound occupies a balanced lipophilicity middle ground . The zero HBD count distinguishes it from hydroxylated or amine-containing analogs, reducing the likelihood of P-glycoprotein efflux and glucuronidation, which are common liabilities for analogs bearing hydrogen bond donors [2].

drug-likeness ADME prediction lead optimization

Validated Application Scenarios for (E)-3-(4-Methoxyphenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one (CAS 2034885-80-6)


Kinase Inhibitor Lead Optimization Programs Targeting DYRK Family or Pim Kinases

The combination of a 3-(pyrazin-2-yloxy)piperidine scaffold with an (E)-4-methoxyphenyl enone offers a geometrically distinct chemotype for programs seeking ATP-competitive or covalent kinase inhibition. Cinnamic acid enone derivatives have demonstrated potent Pim-1 inhibition (IC50 = 17 nM) through crystallographically validated hinge-region binding [1], while 3-substituted piperidine analogs have shown DYRK1A inhibition (IC50 = 130 nM) [2]. The target compound merges these two pharmacophoric elements within a single scaffold, positioning it as a privileged intermediate for fragment-based or structure-guided optimization of dual DYRK/Pim inhibitors. Its zero HBD count and XLogP of 2.2 support cell permeability in cellular kinase assays without the need for prodrug strategies [3].

Chemical Probe Development for Reversible Covalent Targeting of Cysteine-Containing Proteins

The (E)-enone moiety serves as a tunable Michael acceptor for reversible covalent engagement of cysteine residues. The 4-methoxy substituent electronically deactivates the β-carbon relative to unsubstituted or electron-withdrawing phenyl analogs, reducing non-specific thiol reactivity while preserving target-specific covalent bond formation [1]. This profile is advantageous for developing chemical probes with reduced proteome-wide off-target labeling compared to acrylamide-based warheads. The pyrazine ring provides an additional hydrogen-bonding anchor to improve target residence time and selectivity [2].

SAR Expansion Libraries Around Pyrazinyl-Piperidine GPCR Antagonist Scaffolds

Pyrazinyl-substituted piperazine-piperidines have established precedent as CXCR3 antagonists with therapeutic relevance in rheumatoid arthritis and multiple sclerosis [1]. The target compound introduces a 3-oxy substitution pattern on the piperidine ring and an extended cinnamoyl side chain not found in the original CXCR3 antagonist series. This scaffold diversification enables exploration of chemokine receptor subtype selectivity beyond CXCR3, including potential activity at CXCR4 or CCR5, where structurally related piperidine amides have shown antagonism [2]. The zero HBD count of the target compound also mitigates the hERG liability commonly observed in basic amine-containing GPCR ligands [3].

Building Block for PROTAC and Molecular Glue Degrader Design

The pyrazine ring and the 3-substituted piperidine provide two distinct exit vectors suitable for linker attachment in proteolysis-targeting chimera (PROTAC) design. The (E)-enone can serve either as the target-protein-binding warhead or as a linker-attachment handle, while the pyrazine nitrogen atoms offer metal-chelating or hydrogen-bonding functionality for E3 ligase recruitment [1]. The balanced XLogP of 2.2 and low molecular weight (339.4 Da) leave substantial physicochemical headroom for linker and E3 ligase ligand conjugation while maintaining drug-like properties in the final heterobifunctional molecule [2]. This is a key advantage over bulkier, higher-lipophilicity analogs that would push the final degrader beyond acceptable property space [3].

Quote Request

Request a Quote for (E)-3-(4-methoxyphenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.